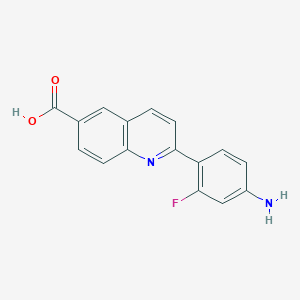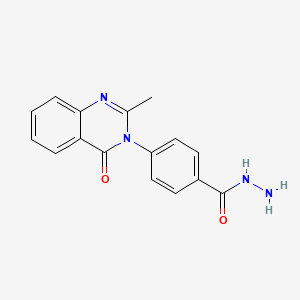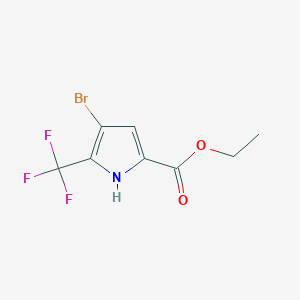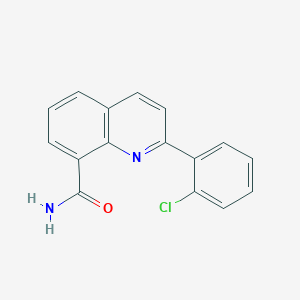![molecular formula C15H14ClN3O B11839392 {[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile CAS No. 61088-02-6](/img/structure/B11839392.png)
{[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile: is a chemical compound with a complex structure that includes a chlorophenyl group, a tetrahydroindazole ring, and an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Acetonitrile Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile: can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
{[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.
Propiedades
Número CAS |
61088-02-6 |
|---|---|
Fórmula molecular |
C15H14ClN3O |
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
2-[[1-(4-chlorophenyl)-4,5,6,7-tetrahydroindazol-3-yl]oxy]acetonitrile |
InChI |
InChI=1S/C15H14ClN3O/c16-11-5-7-12(8-6-11)19-14-4-2-1-3-13(14)15(18-19)20-10-9-17/h5-8H,1-4,10H2 |
Clave InChI |
UCXXMIGOXNURHE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)Cl)OCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11839342.png)



![7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11839369.png)




![4-[2-(Naphthalen-1-yl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B11839407.png)
